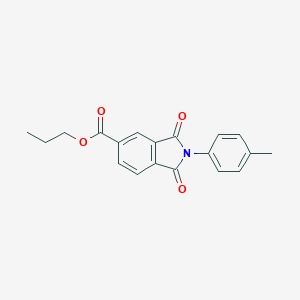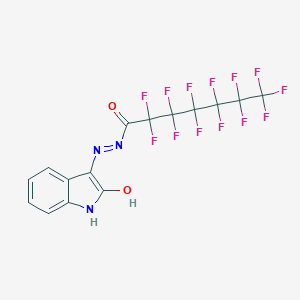![molecular formula C14H14N8O3 B391550 2-(1H-INDOL-3-YL)-N'-[(2E)-1-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)PROPAN-2-YLIDENE]ACETOHYDRAZIDE](/img/structure/B391550.png)
2-(1H-INDOL-3-YL)-N'-[(2E)-1-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)PROPAN-2-YLIDENE]ACETOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-3-yl)-N’~1~-[(E)-1-methyl-2-(5-nitro-2H-1,2,3,4-tetraazol-2-yl)ethylidene]acetohydrazide is a complex organic compound that features an indole core, a hydrazide linkage, and a nitro-substituted tetraazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N’~1~-[(E)-1-methyl-2-(5-nitro-2H-1,2,3,4-tetraazol-2-yl)ethylidene]acetohydrazide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of indole-3-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with a nitro-substituted tetraazole derivative under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions, as well as the use of advanced purification methods such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N’~1~-[(E)-1-methyl-2-(5-nitro-2H-1,2,3,4-tetraazol-2-yl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The hydrazide linkage can participate in nucleophilic substitution reactions to form new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as palladium on carbon (Pd/C) for hydrogenation, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include indole-3-carboxylic acid derivatives, amino-substituted tetraazole derivatives, and various substituted hydrazides .
Scientific Research Applications
2-(1H-indol-3-yl)-N’~1~-[(E)-1-methyl-2-(5-nitro-2H-1,2,3,4-tetraazol-2-yl)ethylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N’~1~-[(E)-1-methyl-2-(5-nitro-2H-1,2,3,4-tetraazol-2-yl)ethylidene]acetohydrazide involves its interaction with molecular targets such as DNA and proteins. The indole core can intercalate into DNA, disrupting its structure and function, while the nitro-substituted tetraazole moiety can form reactive intermediates that inhibit enzyme activity .
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetonitrile: Another indole derivative with applications in fluorescence and materials science.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with similar structural features used in medicinal chemistry.
3-(1H-indol-3-yl)isoindolin-1-one: A derivative used in the synthesis of complex organic molecules.
Uniqueness
What sets 2-(1H-indol-3-yl)-N’~1~-[(E)-1-methyl-2-(5-nitro-2H-1,2,3,4-tetraazol-2-yl)ethylidene]acetohydrazide apart is its unique combination of an indole core, a hydrazide linkage, and a nitro-substituted tetraazole moiety.
Properties
Molecular Formula |
C14H14N8O3 |
|---|---|
Molecular Weight |
342.31g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]acetamide |
InChI |
InChI=1S/C14H14N8O3/c1-9(8-21-19-14(18-20-21)22(24)25)16-17-13(23)6-10-7-15-12-5-3-2-4-11(10)12/h2-5,7,15H,6,8H2,1H3,(H,17,23)/b16-9+ |
InChI Key |
MNNDFDBWZZKBIU-CXUHLZMHSA-N |
SMILES |
CC(=NNC(=O)CC1=CNC2=CC=CC=C21)CN3N=C(N=N3)[N+](=O)[O-] |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CNC2=CC=CC=C21)/CN3N=C(N=N3)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)CC1=CNC2=CC=CC=C21)CN3N=C(N=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide](/img/structure/B391468.png)
![2-({4-nitrobenzyl}sulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B391471.png)
![4-(dimethylamino)benzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B391472.png)
![2-nitro-N'-{[5-(8-quinolinylsulfanyl)-2-furyl]methylene}benzohydrazide](/img/structure/B391476.png)


![N-dibenzo[b,d]furan-3-yl-5-methyl-2-furamide](/img/structure/B391482.png)
![Ethyl 2-[({[3-(3,4-dimethoxyphenyl)acryloyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B391483.png)
![2-amino-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B391484.png)
![1-{2-[1-({3-Nitrobenzoyl}oxy)cyclohexyl]ethynyl}cyclohexyl 3-nitrobenzoate](/img/structure/B391486.png)
![3-nitrobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B391487.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B391488.png)
![5-[4-(dimethylamino)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B391492.png)
